molecular formula C10H12N2O4S B11859734 Methyl 6-(azetidin-1-ylsulfonyl)nicotinate

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate

Katalognummer: B11859734
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: VWQBLLQDPIRIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol It is a derivative of nicotinic acid and contains an azetidine ring, which is a four-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate typically involves the reaction of 6-chloronicotinic acid with azetidine-1-sulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.

    6-Methyl nicotinate: A derivative of nicotinic acid with a methyl group at the 6-position.

Uniqueness

Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is unique due to the presence of the azetidine ring and sulfonyl group, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12N2O4S

Molekulargewicht

256.28 g/mol

IUPAC-Name

methyl 6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-4-9(11-7-8)17(14,15)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

VWQBLLQDPIRIBX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(C=C1)S(=O)(=O)N2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.